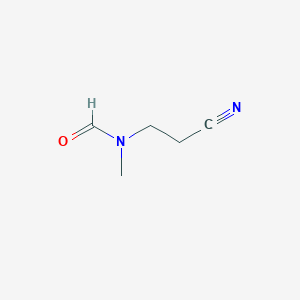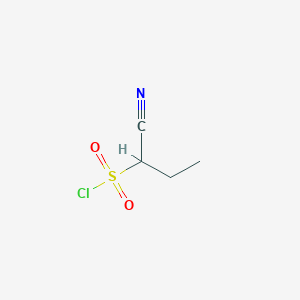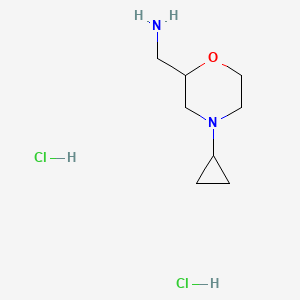![molecular formula C6H8N2O3S B1373419 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]essigsäure CAS No. 1265895-84-8](/img/structure/B1373419.png)
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]essigsäure
Übersicht
Beschreibung
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyacetic acid group attached to the thiadiazole ring
Wissenschaftliche Forschungsanwendungen
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid has several scientific research applications:
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.
Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: Thiadiazole derivatives are used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Zukünftige Richtungen
The future directions for research on “2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid” and related compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, there may be potential for the development of new therapeutic agents .
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid may also interact with various cellular targets.
Mode of Action
Related compounds have been shown to interact with their targets, leading to a variety of biological effects . For instance, some indole derivatives exhibit antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Related compounds such as indole derivatives are known to influence a variety of biochemical pathways .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemische Analyse
Biochemical Properties
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiadiazole derivatives, including 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid, have been shown to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, these compounds can interact with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .
Cellular Effects
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Furthermore, these compounds can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, modulating their activity and function. For instance, thiadiazole derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death . Additionally, these compounds can activate or inhibit signaling pathways by binding to receptors or other signaling molecules, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that thiadiazole derivatives can be relatively stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to these compounds can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which toxicity may occur .
Metabolic Pathways
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Thiadiazole derivatives can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or lose biological activity . These compounds can also affect metabolic flux by inhibiting or activating key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic activity .
Transport and Distribution
The transport and distribution of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments . The distribution of thiadiazole derivatives can be influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters or binding proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide.
Introduction of the Methoxyacetic Acid Group: The methoxyacetic acid group can be introduced by reacting the thiadiazole derivative with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, sodium hydroxide, and methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: Similar structure but lacks the methoxyacetic acid group.
5-Mercapto-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of a methoxyacetic acid group.
2-(5-Phenyl-1,3,4-thiadiazol-2-ylamino)acetic acid: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid is unique due to the presence of the methoxyacetic acid group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications.
Eigenschaften
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-4-7-8-5(12-4)2-11-3-6(9)10/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUHRXHPHKINQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1373350.png)
![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1373351.png)

![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)
![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)

